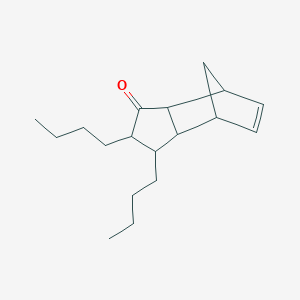
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one is a complex organic compound with a unique structure that includes multiple rings and substituents
準備方法
The synthesis of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired application.
化学反応の分析
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.
科学的研究の応用
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2,3-Dibutyl-2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one can be compared with other similar compounds, such as:
2,3,3a,4,7,7a-Hexahydro-1H-inden-2-one: This compound has a similar core structure but lacks the dibutyl substituents.
3,6-Dimethyl-2,3,3a,4,5,7a-hexahydrobenzofuran: Another structurally related compound with different substituents and functional groups.
1H-Indene, 2,4,5,6,7,7a-hexahydro-3,7-dimethyl-4-(2-methyl-1-propen-1-yl): A compound with a similar ring system but different substituents.
特性
CAS番号 |
500784-64-5 |
|---|---|
分子式 |
C18H28O |
分子量 |
260.4 g/mol |
IUPAC名 |
4,5-dibutyltricyclo[5.2.1.02,6]dec-8-en-3-one |
InChI |
InChI=1S/C18H28O/c1-3-5-7-14-15(8-6-4-2)18(19)17-13-10-9-12(11-13)16(14)17/h9-10,12-17H,3-8,11H2,1-2H3 |
InChIキー |
VXBLBHGIGYNTPM-UHFFFAOYSA-N |
正規SMILES |
CCCCC1C(C(=O)C2C1C3CC2C=C3)CCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


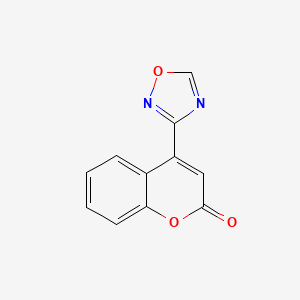
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
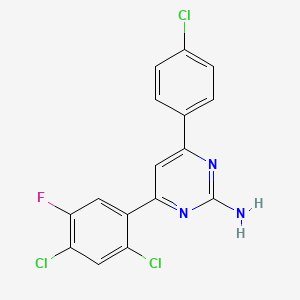
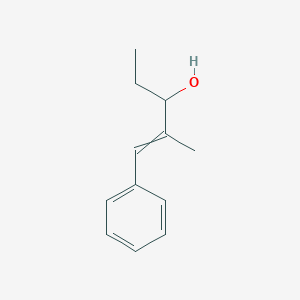
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
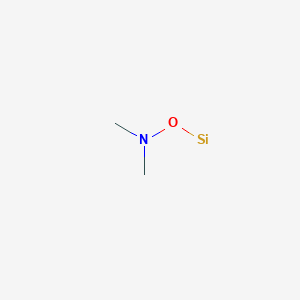
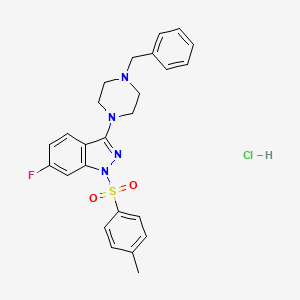
![1-Methoxy-4-[3-(4-methoxyphenyl)tellanylpropyltellanyl]benzene](/img/structure/B14245987.png)
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)

![1H-Benzimidazole, 5-[3-(4-phenyl-1-piperazinyl)propyl]-](/img/structure/B14246010.png)
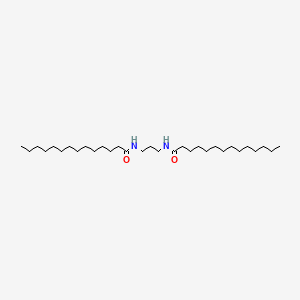
![7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate](/img/structure/B14246020.png)
